Clanfenur

Übersicht

Beschreibung

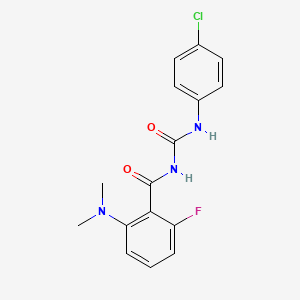

Clanfenur is a substituted benzoylphenylurea, an analogue of the pesticide fenfluramide, with potential antineoplastic activity. It can bind to the colchicine-binding site on β-tubulin, inhibit microtubule polymerization, and thus prevent tumor cell replication . This compound is characterized by its molecular formula C16H15ClFN3O2 and is known for its investigational use in cancer treatment .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Clanfenur wird durch eine Reihe chemischer Reaktionen synthetisiert, an denen substituierte Benzoylphenylharnstoffe beteiligt sind. Der Bulk-Wirkstoff zeichnet sich durch seine Kernresonanzspektroskopie, Massenspektrometrie, Infrarotspektroskopie und Ultraviolett-Spektroskopie aus . Die Herstellung beinhaltet die Auflösung von this compound in einer Cremophor EL/Ethanol-Lösung (1:1, w/v) in einer Konzentration von 15 mg/mL, die gleichzeitig mit 5 %iger Dextrose-Infusion infundiert werden kann .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet die Verwendung eines Zwei-Pumpen-Infusionssystems für die intravenöse Verabreichung aufgrund seiner schlechten Löslichkeit in wässrigen Lösungen . Beschleunigte Stabilitätstests haben gezeigt, dass this compound in der Cremophor EL/Ethanol-Formulierung bei 4 °C eine Haltbarkeit von 3,5 Jahren und bei 25 °C eine Haltbarkeit von 4 Monaten hat .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Clanfenur unterliegt verschiedenen chemischen Reaktionen, einschließlich des Abbaus in verschiedenen pH-Umgebungen. Das pH-log k (obs) Abbauprofil zeigt maximale Stabilität im pH-Bereich 4-5 . Bei pH 7 beträgt die Halbwertszeit 141 Jahre bei 4 °C und 9,5 Jahre bei 25 °C .

Häufige Reagenzien und Bedingungen: Der Abbau von this compound beinhaltet die Verwendung von Reversed-Phase-Hochleistungsflüssigkeitschromatographie (RP-HPLC) zur Analyse der Reaktionsprodukte . Die identifizierten Abbauprodukte umfassen p-Chloroanilin, p-Chlorophenylharnstoff und 2-Fluor-6-Dimethylaminobenzamid .

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus dem Abbau von this compound gebildet werden, sind p-Chloroanilin, p-Chlorophenylharnstoff und 2-Fluor-6-Dimethylaminobenzamid .

Wissenschaftliche Forschungsanwendungen

Clanfenur hat sowohl in vitro als auch in vivo eine Antitumoraktivität gezeigt . Es wird in der wissenschaftlichen Forschung eingesetzt, da es das Potenzial hat, die Vermehrung von Tumorzellen zu hemmen, indem es an die Colchicin-Bindungsstelle an β-Tubulin bindet . This compound wird auch hinsichtlich seiner chemischen Stabilität und seines Abbaus unter verschiedenen Bedingungen untersucht . Seine Anwendungen erstrecken sich auf die Bereiche Chemie, Biologie, Medizin und Industrie, insbesondere in der Krebsforschung und -behandlung .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es an die Colchicin-Bindungsstelle an β-Tubulin bindet, die Mikrotubuli-Polymerisation hemmt und die Vermehrung von Tumorzellen verhindert . Dieser Mechanismus stört den mitotischen Prozess, was zu einem Zellzyklusarrest und Apoptose in Krebszellen führt . Die beteiligten molekularen Ziele umfassen β-Tubulin und die mit der Mikrotubuli-Dynamik verbundenen Signalwege .

Ähnliche Verbindungen:

- Diflubenzuron

- Fenfluramid

Vergleich: this compound und Diflubenzuron gehören zu einer Gruppe von Verbindungen, die als Benzoylphenylharnstoffe (BPUs) bezeichnet werden und das Zellwachstum bei Insekten regulieren und das Wachstum bestimmter Tumoren hemmen . Im Gegensatz zu Diflubenzuron, das hauptsächlich als Pestizid verwendet wird, hat this compound eine potenzielle antineoplastische Aktivität und wird für seine Verwendung in der Krebsbehandlung untersucht . Fenfluramid, ein weiteres Analogon, ist ebenfalls ein Pestizid, besitzt aber nicht die Antitumoreigenschaften von this compound .

Die Einzigartigkeit von this compound liegt in seiner Fähigkeit, an die Colchicin-Bindungsstelle an β-Tubulin zu binden, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht .

Wirkmechanismus

Clanfenur exerts its effects by binding to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization, and preventing tumor cell replication . This mechanism disrupts the mitotic process, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include β-tubulin and the pathways associated with microtubule dynamics .

Vergleich Mit ähnlichen Verbindungen

- Diflubenzuron

- Fenfluramide

Comparison: Clanfenur and Diflubenzuron belong to a group of compounds called Benzoylphenylureas (BPUs), which regulate cell growth in insects and inhibit the growth of certain tumors . Unlike Diflubenzuron, which is primarily used as a pesticide, this compound has potential antineoplastic activity and is studied for its use in cancer treatment . Fenfluramide, another analogue, is also a pesticide but lacks the antitumor properties of this compound .

This compound’s uniqueness lies in its ability to bind to the colchicine-binding site on β-tubulin, making it a promising candidate for cancer therapy .

Biologische Aktivität

Clanfenur, a compound belonging to the class of substituted benzoylphenylureas, has emerged as a significant subject of research due to its notable biological activities, particularly in the realm of oncology. This article delves into the biological activity of this compound, highlighting its antitumor properties, mechanisms of action, and stability characteristics based on diverse studies.

Overview of this compound

This compound is primarily recognized for its antitumor activity , which has been demonstrated in both in vitro and in vivo studies. The compound exhibits properties that inhibit tumor growth while stimulating hematopoiesis, making it a candidate for further clinical exploration in cancer therapies.

Research indicates that this compound functions by regulating cell growth and exhibiting cytotoxic effects against various cancer cell lines. A study highlighted that both this compound and its analog Diflubenzuron (DFB) were tested for their effects on hematopoiesis in C57Bl/6 mice. The results showed:

- Increase in Peripheral Blood Granulocytes : Up to 112% increase six days post-injection.

- Enhanced Granulopoiesis : Approximately 25% increase in bone marrow granulocyte production up to 18 days after treatment.

- Stem Cell Proliferation : Significant increases in colony-forming units (CFUs) were noted, suggesting an enhancement of pluripotential stem cells both in vivo and in vitro .

In Vitro Studies

In vitro assays have demonstrated that this compound can induce apoptosis in various cancer cell lines. The compound's effectiveness is attributed to its ability to interfere with specific signaling pathways involved in cell proliferation and survival.

Stability Profile

The stability of this compound under varying conditions is crucial for its therapeutic application. A study assessed the compound's stability across different pH levels and temperatures:

- Optimal Stability : Maximum stability was observed at pH 4-5.

- Half-Life : At 4°C, the half-life was calculated to be approximately 141 years, while at 25°C it was about 9.5 years.

- Activation Energy : The activation energy for degradation was determined to be 114 kJ/mol .

Data Table: Biological Activity Summary

| Parameter | Value |

|---|---|

| Increase in Peripheral Blood Granulocytes | Up to 112% increase |

| Enhanced Granulopoiesis | Approximately 25% increase |

| Half-Life at 4°C | ~141 years |

| Half-Life at 25°C | ~9.5 years |

| Activation Energy | 114 kJ/mol |

Case Studies and Clinical Trials

This compound has been involved in clinical trials targeting various neoplasms. Current research efforts include:

Eigenschaften

IUPAC Name |

N-[(4-chlorophenyl)carbamoyl]-2-(dimethylamino)-6-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN3O2/c1-21(2)13-5-3-4-12(18)14(13)15(22)20-16(23)19-11-8-6-10(17)7-9-11/h3-9H,1-2H3,(H2,19,20,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRLPZQAEBMZCIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C(=CC=C1)F)C(=O)NC(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40965487 | |

| Record name | N-[(4-Chlorophenyl)carbamoyl]-2-(dimethylamino)-6-fluorobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51213-99-1 | |

| Record name | Clanfenur [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051213991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[(4-Chlorophenyl)carbamoyl]-2-(dimethylamino)-6-fluorobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40965487 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLANFENUR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KAM54NKT1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.